molecular formula C25H26FN7O3S2 B10752580 Zavacorilant CAS No. 1781245-13-3

Zavacorilant

Cat. No. B10752580
CAS RN: 1781245-13-3
M. Wt: 555.7 g/mol
InChI Key: DUHWKWNCLIALLV-BVZFJXPGSA-N
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Preparation Methods

The specific synthetic routes and reaction conditions for Zavacorilant are not publicly disclosed. the industrial production of such compounds typically involves multi-step organic synthesis, including the preparation of key intermediates, coupling reactions, and purification processes. The exact methods would be proprietary to Corcept Therapeutics and are likely optimized for yield, purity, and scalability.

Chemical Reactions Analysis

Zavacorilant, like many organic compounds, can undergo various chemical reactions. These may include:

    Oxidation: this compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might be used to modify functional groups within the molecule.

    Substitution: this compound could undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound might be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions for these reactions would depend on the specific functional groups present in this compound and the desired products.

Scientific Research Applications

Zavacorilant is being explored for its potential in various scientific research applications:

Mechanism of Action

Zavacorilant exerts its effects by targeting the glucocorticoid receptor. Glucocorticoid receptors are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By antagonizing these receptors, this compound can modulate the effects of glucocorticoids, potentially providing therapeutic benefits in conditions where glucocorticoid signaling is dysregulated .

Comparison with Similar Compounds

Zavacorilant can be compared to other glucocorticoid receptor antagonists such as mifepristone and relacorilant. . Similar compounds include:

    Mifepristone: Used for controlling hyperglycemia secondary to hypercortisolism in Cushing’s syndrome.

    Relacorilant: Investigated for endogenous Cushing syndrome and other conditions.

This compound’s uniqueness lies in its specific targeting and potential therapeutic applications, which are currently under clinical investigation.

properties

CAS RN

1781245-13-3

Molecular Formula

C25H26FN7O3S2

Molecular Weight

555.7 g/mol

IUPAC Name

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C25H26FN7O3S2/c1-16(2)33-29-12-23(30-33)38(35,36)31-8-7-18-9-22-17(11-28-32(22)20-5-3-19(26)4-6-20)10-25(18,14-31)24(34)21-13-37-15-27-21/h3-6,11-13,15-16,18H,7-10,14H2,1-2H3/t18-,25-/m0/s1

InChI Key

DUHWKWNCLIALLV-BVZFJXPGSA-N

Isomeric SMILES

CC(C)N1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F

Canonical SMILES

CC(C)N1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F

Origin of Product

United States

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